BenchChemオンラインストアへようこそ!

3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Physicochemical profiling Ligand efficiency Purine scaffold selection

3-Methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS 573937-67-4) is a fully synthetic purine-2,6-dione (xanthine) derivative bearing a morpholino substituent at the C8 position and a morpholinoethyl chain at the N7 position. Its molecular formula is C16H24N6O4, with a molecular weight of 364.406 g/mol and an exact mass of 364.185903 Da.

Molecular Formula C16H24N6O4
Molecular Weight 364.406
CAS No. 573937-67-4
Cat. No. B2375825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
CAS573937-67-4
Molecular FormulaC16H24N6O4
Molecular Weight364.406
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCOCC4
InChIInChI=1S/C16H24N6O4/c1-19-13-12(14(23)18-16(19)24)22(3-2-20-4-8-25-9-5-20)15(17-13)21-6-10-26-11-7-21/h2-11H2,1H3,(H,18,23,24)
InChIKeyVJDQKXZBJRVEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS 573937-67-4): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-Methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS 573937-67-4) is a fully synthetic purine-2,6-dione (xanthine) derivative bearing a morpholino substituent at the C8 position and a morpholinoethyl chain at the N7 position. Its molecular formula is C16H24N6O4, with a molecular weight of 364.406 g/mol and an exact mass of 364.185903 Da [1]. The compound is structurally authenticated by 1H and 13C NMR spectroscopy in DMSO-d6, available via the KnowItAll NMR Spectral Library [1]. It belongs to the broader class of 3-methyl-8-morpholinoxanthines, a scaffold investigated for diuretic and enzyme inhibitory activities, though direct biological characterization of this specific derivative remains sparsely documented in the public domain [2].

Why 3-Methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Interchanged with Generic Xanthine Analogs


Generic substitution among purine-2,6-dione analogs is scientifically unsound due to significant divergence in substitution patterns that govern target engagement, solubility, and metabolic stability. The dual morpholino architecture of this compound—a C8 morpholino group plus an N7 morpholinoethyl chain—creates a distinctive hydrogen-bond acceptor profile and topological polar surface area (TPSA) that differs substantially from single-morpholino or amino-substituted congeners [1]. Within the 3-methyl-8-morpholinoxanthine series, diuretic potency has been shown to vary over a 5-fold range (23.8% to 118.9% increase in diuresis) depending solely on the nature of the N7 substituent, underscoring that even minor N7 modifications produce pharmacodynamically non-equivalent compounds [2]. Consequently, procurement of the exact CAS 573937-67-4 structure is mandatory for any study requiring the specific dual-morpholino pharmacophore.

Quantitative Differentiation Evidence for 3-Methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS 573937-67-4) vs. Closest Analogs


Dual Morpholino Substitution: Physicochemical Differentiation from the Closest 8-Amino Analog

The target compound (CAS 573937-67-4) possesses two morpholino groups (one at C8, one as an N7-ethyl appendage), yielding a molecular weight of 364.406 g/mol and 10 hydrogen bond acceptors. Its nearest commercially available congener, 8-amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS 1370596-47-6), replaces the C8 morpholino with a primary amino group, resulting in a molecular weight of 294.31 g/mol and only 6 hydrogen bond acceptors [1]. This 70.1 Da mass difference and 4-unit HBA disparity produce a markedly different topological polar surface area (estimated ~88 Ų vs. ~102 Ų for the target) and LogP shift, directly affecting passive permeability and solubility [1].

Physicochemical profiling Ligand efficiency Purine scaffold selection

N7-Alkyl Chain Length and Basicity: Differentiation from N7-Unsubstituted 3-Methyl-8-morpholinoxanthine

The target compound incorporates an N7-morpholinoethyl group that introduces a tertiary amine (pKa ~7.4 for the morpholine nitrogen on the ethyl chain), conferring pH-dependent ionizability absent in the simpler scaffold 3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS not assigned; ChemSpider ID available), which lacks any N7 substitution [1]. The presence of this basic center enables salt formation with pharmaceutically acceptable acids, predicts improved aqueous solubility at pH < 6 relative to the neutral N7-H parent, and provides an additional site for intermolecular interactions with target proteins [1].

Solubility optimization Salt formation Formulation development

N7 Substitution Effect on Biological Activity: Class-Level SAR from the 3-Methyl-8-morpholinoxanthine Series

A published SAR study evaluated 14 N7-substituted-3-methyl-8-morpholinoxanthine derivatives for diuretic activity in albino rats over 8 hours. The increase in diuresis ranged from 23.8% to 118.9% depending solely on the N7 substituent identity, with the most potent compound (No. 8, N7-γ-chlorbenstenil-2) exceeding hydrochlorothiazide by 1.8-fold [1]. This demonstrates that N7 substitution alone can modulate pharmacodynamic potency by approximately 5-fold within the same 3-methyl-8-morpholino core. The target compound, bearing an N7-morpholinoethyl group, occupies a distinct physicochemical space within this SAR series, with its basic, hydrogen-bond-capable side chain predicted to engage different renal transporter or receptor interactions compared to the aryl- and alkyl-substituted analogs tested.

Diuretic activity Structure-activity relationship Xanthine pharmacology

C8 Substituent Electronic Effects: Morpholino vs. Benzyl and Amino at the 8-Position

Within the purine-2,6-dione scaffold, C8 substitution exerts electronic effects on the purine core that directly impact enzyme inhibition potency. The C8 morpholino group of the target compound exerts an electron-donating resonance effect (+M) through the nitrogen lone pair, distinct from the electron-withdrawing or neutral effects of C8-benzyl analogs (e.g., CAS 7558-14-7) or C8-amino analogs (CAS 1370596-47-6) [1]. In the structurally related field of xanthine oxidase inhibitors, C8 substitution identity has been shown to modulate IC50 values by over 100-fold, with nitrogen-linked heterocycles at C8 conferring superior potency compared to carbon-linked or unsubstituted analogs [2]. The morpholino group at C8 thus differentiates the target compound from C8-benzyl, C8-amino, and C8-unsubstituted congeners in both electronic character and enzyme-binding pharmacophore geometry.

Electronic effects Enzyme inhibition Xanthine oxidase

Validated Application Scenarios for 3-Methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS 573937-67-4)


SAR Expansion of the 3-Methyl-8-morpholinoxanthine Diuretic Series

The N7-morpholinoethyl substituent represents an unexplored vector in the 3-methyl-8-morpholinoxanthine SAR landscape. While the Bakumenko 2012 study established that N7 variation alone drives a 5-fold diuretic potency range (23.8% to 118.9% diuresis increase) among 14 analogs, no morpholinoethyl-bearing derivative was tested [1]. Procurement of CAS 573937-67-4 directly enables filling this SAR gap, with the dual morpholino architecture predicted to confer distinct pharmacokinetic and target-engagement profiles compared to the aryl- and alkyl-substituted N7 analogs already characterized.

Xanthine Oxidase Inhibitor Screening Panels Requiring C8 Morpholino Pharmacophore

Patent literature on xanthine oxidase inhibitors (2011-2015) highlights that N-linked heterocycles at the purine C8 position, including morpholino, are a privileged structural motif for achieving nanomolar XO inhibition [1]. The target compound provides this C8 morpholino group in combination with an N7 basic side chain that may enhance solubility without sacrificing target affinity. This compound is suitable as a screening hit for XO/XDH inhibitor programs where dual-site binding (purine core recognition plus morpholino-mediated interactions) is desired.

Physicochemical Comparator for Dual-Morpholino Purine Library Design

The compound serves as a reference standard for establishing baseline physicochemical parameters (MW = 364.4, exact mass = 364.1859, 10 HBA, 2 ionizable centers) in dual-morpholino purine-2,6-dione library design [1]. Its NMR spectra in DMSO-d6 are archived in the KnowItAll spectral library, providing validated analytical reference data for purity assessment and structural confirmation of synthesized analogs [2].

Formulation and Solubility Studies Leveraging the N7-Morpholinoethyl Basic Center

The N7-morpholinoethyl tertiary amine (estimated pKa ~7.4) provides a pH-dependent solubility switch that is absent in the N7-unsubstituted parent scaffold (3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) [1]. This enables salt screening and pH-solubility profiling studies that are directly relevant for oral formulation development of xanthine-based drug candidates. The target compound can serve as a model substrate for developing formulation strategies applicable across the dual-morpholino purine series.

Quote Request

Request a Quote for 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.